Holstiine

Description

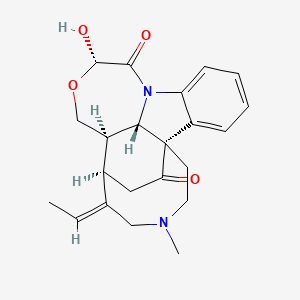

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione |

InChI |

InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3-/t14-,15+,19-,21-,22+/m0/s1 |

InChI Key |

BLJOXWGKDCMTMU-PGBKOQGOSA-N |

Isomeric SMILES |

C/C=C\1/CN(CC[C@]23[C@@H]4[C@@H]([C@H]1CC2=O)CO[C@@H](C(=O)N4C5=CC=CC=C35)O)C |

Canonical SMILES |

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Holstiine

Evolution of Structural Assignments and Proposed Revisions

Holstiine was initially isolated in 1951 by Bosly from Strychnos holstii, a plant species later reclassified into Strychnos henningsii Gilg (Breviflorae) nih.govuni.lu. The initial structural assignment of this compound was based on relatively low-field (90 MHz) 1H-NMR data nih.govuni.lu.

More recently, Bisset et al. proposed a revised structure for this compound, depicted as structure 2 , drawing insights from the structures of O-demethylstilanine and other related alkaloids also isolated from S. henningsii nih.govuni.lufishersci.at. This proposed revision highlighted the need for more advanced spectroscopic analysis to unequivocally confirm the updated structural hypothesis and establish the stereochemical orientation of key functional groups, particularly the 23-hydroxyl group nih.govuni.lu.

Definitive Structural Assignment through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigorous confirmation of the revised this compound structure and the unequivocal assignment of its 1H- and 13C-NMR spectra were achieved through the concerted application of various two-dimensional (2D) NMR techniques nih.govuni.luwikipedia.orgfishersci.ca. This comprehensive approach also definitively established the stereochemistry of the 23-hydroxyl group as alpha (α) based on Nuclear Overhauser Effect Spectroscopy (NOESY) data nih.govuni.luwikipedia.orgfishersci.ca.

One-dimensional (1D) 1H-NMR and 13C-NMR spectra provide fundamental information about the types, numbers, and chemical environments of protons and carbons within a molecule nih.govnih.gov. For this compound, these spectra served as the starting point for structural determination, with unequivocal assignments reported nih.govuni.luwikipedia.orgfishersci.ca. Key resonance assignments from these analyses are summarized in the table below, which facilitated the subsequent application of 2D NMR techniques to establish connectivity and spatial relationships.

Table 1: Selected 1H-NMR and 13C-NMR Chemical Shift Assignments for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment/Observation |

| H-19 | 1.65 (doublet) | Methyl (Me-18 group) |

| H-21 | 3.56, 3.42 | Anisochronous methylene (B1212753) protons |

| H-2 | 4.84 | Indole (B1671886) proton |

| H-16 | 2.33 | Methine proton |

| H-17 | 4.15, 3.85 | Geminal methylene protons |

| H-15 | 3.21 | Methine proton |

| H-14 | 2.49, 2.27 | Methylene protons |

| H-23 | 5.34 (singlet) | Methine proton |

| C-23 | 92.75 | Carbon directly correlated with H-23 |

| C-X | 45.76 | Carbon correlated with protons at 3.10 and 1.95 ppm |

| C-Y | 53.47 | Carbon correlated with protons at 2.80 and 2.66 ppm |

The inherent complexity of this compound's structure necessitated the use of advanced 2D NMR techniques to fully resolve ambiguities and confirm connectivities that were not discernible from 1D spectra alone nih.govnih.gov.

COSY is a homonuclear 2D NMR technique that identifies scalar (J-coupled) interactions between protons, revealing through-bond connectivities wikipedia.orgguidetopharmacology.orguni.lu. In the structural elucidation of this compound, COSY experiments were instrumental in establishing proton-proton connectivity networks nih.govuni.luwikipedia.org. For instance, starting from the H-19 vinyl proton (δ 1.65 ppm), correlations were observed with a methyl doublet (assigned as Me-18) and a geminal pair of protons (δ 3.56 and 3.42 ppm), assigned as the anisochronous C-21 methylene protons nih.gov. Further, the H-2 indole proton (δ 4.84 ppm) showed a correlation to the H-16 methine proton (δ 2.33 ppm). The H-16 proton, in turn, correlated with a geminal methylene pair (δ 4.15 and 3.85 ppm) assigned as the C-17 methylene protons, and with another methine proton (δ 3.21 ppm), assigned as H-15. Finally, the H-15 resonance correlated with the C-14 methylene protons (δ 2.49 and 2.27 ppm) nih.gov. These established connectivity networks were independently confirmed by Homonuclear Hartmann-Hahn Spectroscopy (HOHAHA) experiments nih.gov.

Heteronuclear Chemical Shift Correlation (HC-COSY), often referred to as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), correlates proton chemical shifts with directly bonded heteronuclei, typically 13C guidetopharmacology.orguni.lu. This technique was vital for this compound's structural assignment, particularly for confirming the geminal character of certain methylene protons and associating specific protons with their directly attached carbons nih.govuni.luwikipedia.org. For example, the H-23 methine proton (δ 5.34 ppm) showed a direct correlation with the carbon resonating at δ 92.75 ppm nih.govuni.lu. Additionally, protons resonating at δ 3.10 and 1.95 ppm were correlated with a carbon at δ 45.76 ppm, while protons at δ 2.80 and 2.66 ppm correlated with a carbon at δ 53.47 ppm uni.lu.

Homonuclear Hartmann-Hahn Spectroscopy (HOHAHA), also known as TOtal Correlation SpectroscopY (TOCSY), is a powerful 2D NMR technique that reveals all protons within a single spin system, even those that are not directly coupled nih.govwikipedia.orgfishersci.canih.gov. This makes HOHAHA particularly useful for establishing extensive proton-proton connectivity networks, especially in cases where component resonances from several spin systems are heavily overlapped wikipedia.org. In the study of this compound, HOHAHA spectra, recorded with varying mixing times (e.g., 20 to 100 msec), were used to independently assemble the connectivity networks initially established by COSY nih.gov. While HOHAHA was effective in defining proton spin systems, long-range correlations bridging quaternary carbons or heteroatoms were not observed, necessitating the use of long-range heteronuclear shift correlations like Heteronuclear Multiple Bond Correlation (HMBC) for complete structural elucidation nih.gov.

Two-Dimensional NMR Methodologies

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) played a pivotal role in the comprehensive structural assignment and stereochemical confirmation of this compound. This 2D NMR technique is invaluable for determining through-space connectivities between protons, which provides crucial information about the relative proximity of atoms in a molecule and, consequently, its three-dimensional structure nih.gov. In the case of this compound, NOESY data was instrumental in unequivocally establishing the stereochemistry of key chiral centers, particularly the configuration of the 23-hydroxyl group nih.gov.

Proton-Detected Long-Range Heteronuclear Multiple Bond Correlation (HMBC)

The total structural assignment of this compound was significantly aided by the application of Proton-Detected Long-Range Heteronuclear Multiple Bond Correlation (HMBC) experiments. HMBC is a powerful 2D NMR technique that reveals correlations between protons and carbons separated by two, three, or occasionally four bonds, providing crucial information for establishing the carbon skeleton and the positions of substituents, especially quaternary carbons or those without directly attached protons nih.gov. The concerted application of HMBC, alongside other 2D NMR methods such as COSY, HC-COSY, and HOHAHA, allowed for the rigorous confirmation of this compound's revised structure nih.gov.

Unequivocal Stereochemical Determination

The unequivocal stereochemical determination of this compound, particularly the configuration of its 23-hydroxyl group, was definitively established as α based on detailed analysis of NOESY data nih.gov. This determination of absolute configuration is critical for understanding the compound's precise three-dimensional arrangement and its potential interactions at a molecular level.

Comparative Structural Analysis with Related Alkaloids

This compound exhibits significant structural relationships with several other alkaloids, notably O-demethyltsilanine, holstiline, and rindline. These compounds are all derivatives of O-demethyltsilanine (3a), an alkaloid characterized by a cyclic glyoxylamide acetal (B89532) structure, also isolated from Strychnos henningsii.

A comparative analysis reveals the following structural relationships and reformulations:

This compound has been reformulated as O-demethyl-N-methyl-sec-pseudotsilanine (5a).

Holstiline is considered to be N-methyl-sec-pseudotsilanine (5b).

The structure of Rindline has been revised to that of 10-methoxy-N-methyl-sec-pseudotsilanine (5c).

These relationships highlight a common biosynthetic origin and structural scaffold among these Strychnos alkaloids. While Icajine (B1227457) (CID 3083907) is another monoterpenoid indole alkaloid found in Strychnos species, its direct comparative structural analysis with this compound in the context of these specific derivations is not detailed in the available research.

The structural relationships can be summarized as follows:

| Alkaloid Name | Reformulated Structure / Relationship to O-demethyltsilanine |

| O-demethyltsilanine | Parent alkaloid with a cyclic glyoxylamide acetal structure |

| This compound | O-demethyl-N-methyl-sec-pseudotsilanine (5a) |

| Holstiline | N-methyl-sec-pseudotsilanine (5b) |

| Rindline | 10-methoxy-N-methyl-sec-pseudotsilanine (5c) |

Biosynthetic Pathways and Precursor Studies

General Principles of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

Monoterpenoid indole alkaloids (MIAs) are a diverse class of natural products derived from two primary precursors: the amino acid tryptophan and the iridoid monoterpene secologanin (B1681713). nih.gov The biosynthesis begins with the conversion of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase. nih.govijstr.org

The monoterpenoid portion, secologanin, originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). institut-kuhlmann.de These precursors are generated through one of two major pathways in plants: the mevalonate (MVA) pathway, which operates in the cytosol, or the methylerythritol phosphate (MEP) pathway, located in the plastids. institut-kuhlmann.de Feeding studies suggest that the precursors for secologanin are primarily derived from the MEP pathway. nih.gov Through a series of enzymatic steps, IPP and DMAPP are converted to the C10 compound geranyl pyrophosphate (GPP), which is the foundational molecule for all monoterpenes. mpg.de The pathway then proceeds through the iridoid loganin to secologanin, a transformation mediated by the enzyme secologanin synthase. nih.gov

The convergence of the tryptamine and secologanin pathways marks the entry point into the vast array of MIA structures. This crucial condensation reaction is the cornerstone of MIA biosynthesis and leads to the formation of the universal precursor for virtually all MIAs, strictosidine. nih.govwisdomlib.org

Table 1: Primary Precursors in Monoterpenoid Indole Alkaloid Biosynthesis

| Precursor Molecule | Biosynthetic Origin | Role in MIA Pathway |

|---|---|---|

| Tryptophan | Shikimate Pathway | Provides the indole ring and ethylamine side chain (tryptamine moiety). |

| Secologanin | Methylerythritol Phosphate (MEP) Pathway | Provides the C10 monoterpenoid unit that condenses with tryptamine. |

Enzymatic Steps in Strictosidine Formation (e.g., Strictosidine Synthase)

The formation of strictosidine is the first committed step in the biosynthesis of Holstiine and nearly all other MIAs. nih.gov This reaction is a stereoselective Pictet-Spengler condensation between tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR). wisdomlib.orgmpg.de

The reaction mechanism involves several key steps:

Condensation: The aldehyde group of secologanin reacts with the primary amine of tryptamine to form an iminium species. taylorandfrancis.com

Cyclization: An electrophilic aromatic substitution occurs where the electron-rich indole ring of the tryptamine moiety attacks the electrophilic iminium ion. taylorandfrancis.com

Deprotonation: The resulting positively charged intermediate is deprotonated to yield the final β-carboline product, 3-α(S)-strictosidine. nih.gov

Strictosidine synthase is a lyase that plays a fundamental role by acting as a scaffold. nih.gov Its active site increases the local concentration of the substrates and orients the iminium intermediate in a precise manner, ensuring the diastereoselective production of the 3-α(S) isomer exclusively. nih.govnih.gov This enzymatic control is crucial, as non-enzymatic Pictet-Spengler reactions typically result in a mixture of isomers. taylorandfrancis.com Once formed, strictosidine serves as the last common intermediate for the entire MIA family, from which thousands of structurally diverse alkaloids are generated through various enzymatic modifications. nih.gov

Proposed Biosynthetic Connections within Strychnos Alkaloids

This compound is classified as a Strychnos alkaloid, a subgroup of MIAs known for their complex, rearranged polycyclic structures. mpg.de The biosynthetic pathways for several Strychnos alkaloids, including the well-known strychnine (B123637), have been recently elucidated, providing a framework for understanding the formation of related compounds like this compound. mpg.dempg.de

The pathway from strictosidine to the core Strychnos scaffold involves several key intermediates. After the deglycosylation of strictosidine, the resulting aglycone is converted to geissoschizine. mpg.de This intermediate is a major branching point in MIA biosynthesis. nih.gov For the formation of Strychnos alkaloids, geissoschizine undergoes a series of complex, enzyme-catalyzed rearrangements. While the exact sequence of transformations leading from geissoschizine to all Strychnos alkaloids is not fully known, a critical intermediate is the Wieland-Gumlich aldehyde. mpg.denih.gov This aldehyde is a central precursor from which various Strychnos alkaloids, including strychnine and diaboline, are derived. mpg.denih.gov

The biosynthesis of strychnine from the Wieland-Gumlich aldehyde involves the incorporation of an acetate unit to form a final piperidone ring. mpg.de Diaboline is formed via N-acetylation of the same aldehyde intermediate. nih.gov The structure of this compound, revised to O-demethyl-N-methyl-sec-pseudotsilanine, suggests a divergent pathway from a similar advanced intermediate.

Based on its structure, the proposed biosynthetic pathway for this compound likely involves the following key transformations from a Wieland-Gumlich aldehyde-like precursor:

Rearrangement: Formation of the sec-pseudo core structure, a characteristic rearrangement within certain Strychnos alkaloids.

N-methylation: The addition of a methyl group to a nitrogen atom, a common reaction in alkaloid biosynthesis catalyzed by N-methyltransferases.

O-demethylation: The removal of a methyl group from an oxygen atom, suggesting the action of an O-demethylase enzyme.

Therefore, it is proposed that the biosynthesis of this compound shares the early pathway with strychnine up to the formation of a central intermediate like the Wieland-Gumlich aldehyde. Subsequently, a unique set of tailoring enzymes, including methyltransferases and demethylases, modifies this precursor to yield the final this compound structure.

Table 2: Key Intermediates in the Biosynthesis of Strychnos Alkaloids

| Intermediate | Precursor(s) | Role / Significance |

|---|---|---|

| Strictosidine | Tryptamine, Secologanin | Universal precursor for all monoterpenoid indole alkaloids. |

| Geissoschizine | Strictosidine aglycone | Major branch-point intermediate leading to diverse MIA classes. nih.gov |

| Wieland-Gumlich Aldehyde | Geissoschizine (via multiple steps) | Central precursor for many Strychnos alkaloids, including strychnine and diaboline. mpg.denih.gov |

Chemical Synthesis and Derivatization Strategies

Semi-Synthetic Routes for Holstiine Analogues (e.g., from strychnine (B123637) or strychnobiline)

Semi-synthesis is a chemical synthesis approach that utilizes complex compounds isolated from natural sources as starting materials to produce novel compounds tapi.comwikipedia.org. This method is often preferred over total synthesis for complex molecules due to fewer required chemical steps and the potential for improved potency, stability, or safety in the resulting derivatives wikipedia.org.

This compound itself has been reisolated from Strychnos henningsii, with its total structural assignment confirmed researchgate.net. Historically, sufficient quantities of key alkaloids from Strychnos henningsii collected in Zaire were obtained not only through extraction but also via semi-synthesis. Notable starting materials for these semi-synthetic routes include strychnine, which is abundantly available from species like Strychnos nux-vomica, Strychnos icaja, and Strychnos ignatii, and strychnobiline, found in Strychnos variabilis uliege.be. This approach has also facilitated the preparation of other related compounds, such as isoretuline (B84960) (16-epiretuline) and its derivatives, from these same natural precursors uliege.be.

Design and Synthesis of this compound Derivatives for Modified Biological Activities

The design and synthesis of this compound derivatives are driven by the aim to modify and enhance their biological activities. This compound, as an alkaloid, is often investigated for its potential in areas such as enzyme inhibition, receptor binding, and anticancer properties ontosight.airesearchgate.net. Research in this domain typically involves both in vitro and in vivo studies to thoroughly evaluate efficacy, toxicity, and pharmacokinetic profiles of the synthesized compounds ontosight.ai.

Strategies for designing and synthesizing analogues of natural products like this compound include:

Diverted Total Synthesis (DTS): Modifying a natural product's synthesis pathway at various stages rsc.org.

Function-Oriented Synthesis (FOS): Designing synthesis based on desired biological functions rsc.org.

Biology-Oriented Synthesis (BIOS): Mimicking biological pathways for synthesis rsc.org.

Complexity to Diversity (CtD): Generating diverse compounds from complex natural products rsc.org.

Hybrid Molecules: Combining different structural motifs rsc.org.

Biosynthesis-Inspired Synthesis: Drawing inspiration from natural biosynthetic routes rsc.org.

The structural modification of this compound is particularly noted as a requirement to confer stronger antibacterial activities znaturforsch.com.

The synthesis of compounds incorporating oxazepine and oxazocine skeletons has attracted significant interest, especially in the context of structurally modifying alkaloids like this compound to improve their antibacterial properties znaturforsch.com. These heterocyclic systems offer promising scaffolds for novel derivative development.

Research has shown the synthesis of annulated 7-membered oxazepine and 8-membered oxazocine derivatives through photoreactions involving phthalimide (B116566) derivatives and alkenes researchgate.netznaturforsch.com. Other synthetic methodologies for oxazepine derivatives include the reaction of Schiff bases with various cyclic anhydrides echemcom.com. For benzo[b] uliege.beCurrent time information in Bangalore, IN.oxazepines, a novel synthetic method involves the reaction of 2-aminophenols with alkynones rsc.org. Furthermore, oxazocine scaffolds can be accessed via palladium-catalyzed (4+4)-cycloaddition pathways utilizing azadienes as electrophiles thieme.de, and polycyclic benzo[d] researchgate.netCurrent time information in Bangalore, IN.oxazocines have been synthesized through visible-light driven reactions of 2-aminochalcone rsc.org.

Structure-Activity Relationship (SAR) investigations are fundamental to understanding how specific chemical modifications to a compound's structure influence its biological activity nuph.edu.uauniroma1.itrsc.orgrsc.orgmdpi.comnih.govnih.gov. For this compound, SAR studies are crucial for identifying modifications that can enhance its desired properties, such as antibacterial activity znaturforsch.com.

Detailed research findings from SAR studies on various derivatives highlight the importance of structural features:

Oxazepine and Oxazocine Derivatives: Studies on annulated 7-membered oxazepine and 8-membered oxazocine derivatives have evaluated their antimicrobial activities. The relationship between their structure, particularly steric configuration, and antimicrobial activity has been discussed. For instance, compounds 18 and 20 demonstrated superior antibacterial activity against Gram-positive bacteria researchgate.netznaturforsch.com. Interestingly, some acyclic compounds in these series exhibited better antibacterial activity compared to their corresponding cyclic analogues znaturforsch.com.

Pyrrolo-1,5-benzoxazepines: SAR investigations for proapoptotic agents like pyrrolo-1,5-benzoxazepines involved designing and synthesizing analogues to delineate their apoptotic mechanisms and drug target localization researchgate.net.

Nigritanine: SAR analysis of the β-carboline alkaloid nigritanine revealed that dimerization significantly improved its antibacterial activity, potentially because larger molecules are less susceptible to bacterial efflux mechanisms mdpi.com.

These investigations provide critical insights into how specific structural changes can lead to modified or improved biological activities, guiding the rational design of more potent and selective this compound analogues.

Computer-Aided Synthesis Planning (CASP) for Related Chemical Pathways

Computer-Aided Synthesis Planning (CASP) plays an increasingly vital role in modern chemical synthesis, particularly for complex molecular structures and related chemical pathways wiley-vch.de. While specific applications for this compound itself are not extensively detailed, CASP-like proteins have been identified in the context of indole (B1671886) alkaloid biosynthesis figshare.comdntb.gov.ua. This highlights the utility of computational approaches in deciphering and planning synthetic routes for complex natural products, to which this compound, as an alkaloid, is structurally related.

The biosynthesis of indole alkaloids represents a relevant and complex chemical pathway where computational tools can offer significant advantages figshare.comdntb.gov.uanih.govnih.gov. Recent advancements in photoredox catalysis, for example, have provided powerful tools for chemical transformations in indole alkaloid synthesis, enabling cascade reactions that lead to the formation of structurally intricate molecules nih.gov. Furthermore, divergent synthetic strategies, including biomimetic approaches, are being developed to generate libraries of diverse indole-based natural products, showcasing the integration of design principles with synthetic execution nih.gov. CASP can aid in predicting reaction outcomes, identifying optimal synthetic routes, and exploring novel chemical space for compounds within these complex pathways.

Molecular Interactions and in Vitro Biological Activities

Assessment of Anti-inflammatory Activity in Experimental Models

Investigations into the anti-inflammatory potential of Holstiine have been conducted using experimental models. In studies assessing its activity against carrageenin-induced pedal edema, this compound was found to be inactive scispace.com. This indicates that, under the tested conditions, this compound does not exhibit significant anti-inflammatory effects in this particular experimental model.

Evaluation of Antimalarial Activity

This compound has been evaluated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its antimalarial properties have been assessed both intrinsically and in combination with chloroquine (B1663885).

This compound has been reported to possess intrinsic antiplasmodial activity. One study indicated an IC50 value of 1.0 µM against Plasmodium falciparum scielo.br. However, other research has characterized this compound as exhibiting weak activity against both chloroquine-sensitive (K1) and chloroquine-resistant (W2) strains of P. falciparum in in vitro assays nih.govuliege.be.

**Table 1: Intrinsic Antimalarial Activity of this compound against *Plasmodium falciparum***

| Compound | Plasmodium falciparum Strain | Activity/IC50 | Notes |

| This compound | Unspecified | 1.0 µM | Reported intrinsic antiplasmodial activity scielo.br |

| This compound | K1 (chloroquine-resistant) | Weak activity | In vitro assessment nih.govuliege.be |

| This compound | W2 (chloroquine-resistant) | Weak activity | In vitro assessment nih.govuliege.be |

When evaluated for its ability to potentiate the action of chloroquine against Plasmodium falciparum, this compound demonstrated only additive effects researchgate.net. This contrasts with other alkaloids, such as icajine (B1227457) and isoretuline (B84960), which have shown significant synergistic potentiating activity with chloroquine, particularly against chloroquine-resistant strains researchgate.net.

Table 2: Chloroquine Potentiating Action of this compound and Related Alkaloids

| Compound | Potentiating Action with Chloroquine | Notes |

| This compound | Additive effects | Does not show synergistic potentiating activity researchgate.net |

| Icajine | Synergistic | Most efficient potentiating activity (Fractional IC50 (IF) value of 12.82 on W2 strain) researchgate.net |

| Isoretuline | Synergistic/Antagonistic | Efficient potentiating activity (IF value of 6.49 on W2 strain); synergistic at high concentrations, antagonistic at low concentrations researchgate.net |

| Strychnobrasiline | Synergistic | Possesses interesting potentiating activities researchgate.net |

Investigation of Antimicrobial Properties (e.g., against Gram-positive bacteria)

Research into the antimicrobial properties of this compound suggests it possesses weak antibacterial activity. Structural modifications of this compound, and its related alkaloid concavine, have been indicated as necessary to enhance their antibacterial efficacy znaturforsch.com. While the broader field of antimicrobial research highlights various compounds effective against Gram-positive bacteria through mechanisms like membrane damage or enzyme inhibition, specific detailed findings for this compound's direct activity against Gram-positive bacteria beyond its general weak antibacterial character are limited in current literature nih.govnih.govbiorxiv.orgmdpi.com.

Methodologies for Identifying Molecular Targets and Cellular Mechanisms

Identifying the precise molecular targets and cellular mechanisms of action for bioactive compounds like this compound is crucial for understanding their pharmacological profiles and for future drug development. Functional proteomics offers powerful approaches for this purpose.

Functional proteomics is a comprehensive study of protein functions within a cell and how these proteins interact within biological pathways danaher.comembopress.org. This approach is instrumental in unraveling the molecular events and functional consequences of protein-related activities embopress.org. For target mapping of chemical compounds, functional proteomics can identify proteins whose activity or stability is modulated upon compound binding danaher.com.

One prominent methodology is Thermal Proteome Profiling (TPP), which is based on the principle that the binding of a small molecule to its protein target can alter the protein's thermal stability embopress.orgnih.gov. By monitoring changes in the thermal stability of proteins in drug-treated versus untreated cell lysates using mass spectrometry, putative drug targets can be identified in an unbiased manner nih.gov. This technique allows for the determination of which protein targets are engaged in situ within whole cells, and can help differentiate direct targets from downstream effects embopress.org. Furthermore, global proteomic analysis can reveal the downregulation or upregulation of virulence-associated proteins and can elucidate how a compound might modulate global regulators, enzymes, co-factors, and transcription factors involved in cellular processes such as quorum sensing, stress tolerance, and motility nih.gov. Such approaches are invaluable for gaining a holistic view of how a compound interacts with the cellular proteome to exert its biological effects embopress.orgfrontlinegenomics.com.

Analysis of Protein-Protein Interaction Networks

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, involving specific physical contacts between two or more protein molecules ijstr.orgwikipedia.orgmdpi.comlibretexts.org. These interactions are crucial for understanding cellular physiology in both normal and disease states, and are highly relevant in drug development, as therapeutic compounds can modulate PPIs ijstr.orgmdpi.comlibretexts.org. PPI networks serve as mathematical representations of these physical contacts, providing a comprehensive view of the interactome—the totality of PPIs within a cell, organism, or specific biological context ijstr.orgmdpi.comlibretexts.org.

Knowledge derived from PPI networks can be utilized to infer the roles of uncharacterized proteins, delineate the intricate steps within signaling pathways, and characterize the components of multi-molecular complexes ijstr.orgmdpi.com. High-throughput experimental techniques such as yeast two-hybrid systems and affinity purification coupled with mass spectrometry have significantly expanded the available PPI data, complementing computational prediction algorithms mdpi.comlibretexts.org.

While this compound has been mentioned in the context of structure-based screening of natural product libraries and its potential relevance to Ebola virus infection through protein-protein interaction networks, detailed research findings specifically outlining this compound's direct protein targets or comprehensive protein-protein interaction networks are not extensively documented in publicly available literature frontiersin.orgwindows.net. Consequently, specific data tables detailing this compound's protein-protein interactions cannot be generated at this time.

Application of Gene Ontology (GO) Enrichment Analysis to Potential Targets

Gene Ontology (GO) enrichment analysis is a powerful bioinformatics method used to identify biological functions that are significantly overrepresented (or underrepresented) within a specific set of genes, particularly in comparison to a background gene set mdpi-res.comabcam.comresearchgate.net. This analysis is commonly applied to interpret the functional implications of differentially expressed genes, such as those identified in RNA-Seq experiments abcam.com. The Gene Ontology provides a structured, controlled vocabulary that describes gene product characteristics across three main aspects: molecular function (the biochemical activities of a gene product), biological process (the larger processes or series of events to which a gene product contributes), and cellular component (the locations where a gene product is active) mdpi-res.comabcam.comresearchgate.netebi.ac.uk.

By applying GO enrichment analysis, researchers can gain insights into the biological pathways and molecular mechanisms that are potentially influenced by a compound. For instance, if a compound's targets are primarily associated with a particular GO term, it suggests that the compound may exert its effects through that specific biological function or process mdpi-res.comabcam.com.

This compound: Unraveling the Analytical Methodologies for a Novel Compound

Initial research indicates that "this compound" is not a recognized chemical compound in publicly available scientific literature. Comprehensive searches for this name have not yielded any relevant results, suggesting that it may be a novel, exceptionally rare, or potentially proprietary substance not yet described in published research.

The following sections detail the advanced analytical methodologies that would theoretically be applied to a newly discovered natural product, using the name "this compound" as a placeholder. This framework outlines the standard scientific process for the isolation, characterization, and quantification of a new chemical entity.

Advanced Analytical Methodologies for Holstiine

The rigorous analysis of a new chemical compound is fundamental to understanding its properties and potential applications. For a novel substance like Holstiine, a multi-faceted approach employing sophisticated analytical techniques is essential. This process typically begins with the isolation and purification of the compound from its natural source, followed by a detailed structural elucidation using various spectroscopic methods, and culminates in the development of reliable quantitative assays.

The initial step in studying a natural product is its isolation in a pure form. nih.govresearchgate.net This is a critical and often challenging process, as these compounds are typically present in complex mixtures with numerous other structurally similar molecules. nih.gov Modern chromatographic techniques are indispensable for achieving the high degree of purity required for subsequent structural analysis and biological testing. nih.govresearchgate.net

The choice of isolation strategy depends on the physicochemical properties of this compound, such as its polarity, solubility, and stability. A general workflow would involve:

Extraction: The process would begin with the extraction of this compound from its natural source material. Techniques such as microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) offer advantages in terms of efficiency and reduced solvent consumption compared to traditional methods. researchgate.net

Preliminary Fractionation: The crude extract would then undergo a preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or flash chromatography. researchgate.net This step aims to separate the components of the extract into less complex fractions based on their polarity.

High-Resolution Purification: The fractions containing this compound would be subjected to further purification using high-performance liquid chromatography (HPLC) at a semi-preparative or preparative scale. nih.govresearchgate.net The selection of the stationary phase (e.g., reversed-phase, normal-phase, ion-exchange) and the mobile phase composition would be optimized at an analytical scale to achieve the best possible separation. nih.gov In cases of co-eluting impurities, advanced techniques like multi-dimensional HPLC or recycling HPLC could be employed to enhance resolution. nih.gov

Table 1: Hypothetical Chromatographic Parameters for this compound Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 2.1 x 100 mm, 1.7 µm | C18, 21.2 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Isocratic or Gradient) |

| Flow Rate | 0.3 mL/min | 20 mL/min |

| Detection | UV-Vis (e.g., 254 nm), MS | UV-Vis (e.g., 254 nm) |

| Injection Volume | 1-5 µL | 100-500 µL |

This table presents a hypothetical set of parameters and would need to be empirically determined for an actual compound.

Once a pure sample of this compound is obtained, its chemical structure must be elucidated. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

A comprehensive spectroscopic characterization of this compound would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) would reveal the types and numbers of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) would establish the connectivity between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments would induce fragmentation of the molecule, offering clues about its substructures.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, amine) based on their characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about any chromophores present in the molecule, which are parts of the molecule that absorb light.

After isolating and structurally characterizing this compound, the next step is to develop a reliable method to measure its concentration in various samples. nih.govnih.gov This is crucial for any further research, including studies on its distribution in the source organism or its pharmacokinetic properties.

The development of a quantitative assay for this compound would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.gov The key steps in developing and validating such an assay include:

Method Development: This involves optimizing the chromatographic conditions to achieve a sharp and symmetrical peak for this compound, free from interference from other matrix components. The mass spectrometer would be tuned to specifically detect this compound using techniques like multiple reaction monitoring (MRM). nih.gov

Method Validation: The developed assay would undergo a rigorous validation process to ensure its reliability. nih.govmdpi.com This would include assessing its:

Linearity: The ability of the assay to provide results that are directly proportional to the concentration of this compound over a specific range. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to a sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. nih.gov

Specificity and Selectivity: The ability of the assay to exclusively measure this compound in the presence of other components.

Table 2: Hypothetical Validation Parameters for a Quantitative this compound Assay

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Precision (% CV) | < 15% (< 20% at LOQ) |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

This table presents typical acceptance criteria for bioanalytical method validation and would be specifically determined during the validation process for an actual assay.

Theoretical and Computational Investigations of Holstiine

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Data

Quantum chemical calculations serve as a powerful tool for interpreting the structure, physical characteristics, and reaction mechanisms of organic molecules, including natural products like Holstiine. These calculations are crucial for structural elucidation, distinguishing between constitutional isomers and diastereomers, and assigning absolute configurations researchgate.net.

For this compound, quantum chemical calculations have been extensively applied to predict its spectroscopic data, particularly its Nuclear Magnetic Resonance (NMR) chemical shifts. Specifically, PBE0/pcSseg-2//pcseg-2 calculations have been performed to determine the 1H and 13C NMR chemical shifts of this compound, alongside other Strychnos alkaloids researchgate.netresearchgate.netastu.org. Computational NMR spectroscopy acts as a valuable complementary tool for the structural elucidation of organic and natural substances researchgate.net. These calculations can help establish the correct molecular architecture, especially when experimental NMR analysis alone cannot definitively reveal the structure of an unknown compound researchgate.net.

Density Functional Theory (DFT) for NMR Chemical Shift Predictions

Density Functional Theory (DFT) is a widely adopted computational chemistry method for calculating chemical shifts, owing to its balance of accuracy and efficiency mdpi.com. DFT NMR calculations significantly enhance the performance of computer-assisted structure elucidation (CASE) mdpi.com.

For the accurate prediction of 1H and 13C NMR chemical shifts, several DFT methodologies have been benchmarked. Optimal performance for 1H NMR chemical shift predictions is achieved with WP04/6-311++G(2d,p), while for 13C NMR, ωB97X-D/def2-SVP is preferred. These methods are typically combined with the polarizable continuum solvent model (PCM) and the gauge-independent atomic orbital (GIAO) method mdpi.comresearchgate.net. Geometries are recommended to be optimized at the B3LYP-D3/6-311G(d,p) level, also incorporating the PCM solvent model, to ensure the highest accuracy mdpi.comresearchgate.net.

For this compound and a series of other Strychnos alkaloids, PBE0/pcSseg-2//pcseg-2 computational schemes have been employed for 1H and 13C NMR chemical shift calculations researchgate.netastu.org. These calculations have shown strong correlations with available experimental data. The accuracy of these predictions can be quantified by their mean absolute errors (MAE) researchgate.netastu.org.

Table 1: Predicted NMR Chemical Shift Accuracy for Strychnos Alkaloids (including this compound)

| NMR Nucleus | Mean Absolute Error (MAE) | Range of Chemical Shifts | Computational Scheme |

| 1H | 0.22 ppm | 8 ppm | PBE0/pcSseg-2//pcseg-2 researchgate.netastu.org |

| 13C | 1.97 ppm | 180 ppm | PBE0/pcSseg-2//pcseg-2 researchgate.netastu.org |

These results underscore the reliability of DFT calculations in providing essential NMR updates and filling gaps in the spectroscopic data for this important group of natural products researchgate.netastu.org.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are computational methods that investigate the behavior of atoms and molecules by modeling the forces and motions governing their interactions ebsco.com. These simulations offer a detailed perspective on how chemical changes occur and can predict the outcomes of chemical reactions by mathematically representing the forces acting on particles ebsco.com. MD simulations are valuable for understanding reaction dynamics, the function of biomolecules, and the mechanisms of various chemical phenomena ebsco.com.

While specific detailed molecular dynamics simulations focusing solely on this compound's intrinsic behavior were not extensively detailed in the provided search results, this compound (identified as NPC11149) has been considered in the broader context of molecular dynamics simulations for structure-based screening windows.net. This suggests its inclusion in computational workflows aimed at understanding molecular interactions and potentially identifying lead compounds. Generally, MD simulations are employed to decipher functional mechanisms of proteins and other biomolecules, uncover the structural basis for diseases, and assist in the design and optimization of small molecules nih.gov.

In Silico Approaches for Structure-Function Relationships and Derivative Design

"In silico" approaches encompass computational methodologies used to predict the structure and function of chemical compounds and biological molecules jscimedcentral.comnih.govnih.govmdpi.comfrontiersin.org. These methods are instrumental in elucidating structure-function relationships and guiding the design of novel derivatives.

For establishing structure-function relationships, in silico tools utilize bioinformatics to predict structural and functional features, often starting from a compound's chemical structure or sequence jscimedcentral.comnih.govmdpi.com. Techniques for 3D structure prediction, such as those offered by I-TASSER, AlphaFold, and Robetta, are crucial for understanding how a molecule's three-dimensional arrangement dictates its activity nih.govmdpi.com. Molecular docking, another key in silico approach, is used to study the binding affinities and interaction modes of compounds with target molecules, which is vital for understanding their functional roles and for rational drug design nih.gov.

In the context of derivative design, in silico methods allow researchers to computationally explore modifications to a parent compound like this compound and predict how these changes might impact its properties or interactions before costly and time-consuming experimental synthesis windows.netrsc.orgmdpi.com. The mention of this compound in structure-based screening underscores its relevance in computational efforts to identify compounds with desired characteristics or to design new ones based on its scaffold windows.net. These computational strategies provide a predictive framework for optimizing molecular structures for specific functions.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for a chemical compound named "this compound" have yielded no relevant results in scientific literature, chemical databases, or other reputable sources.

It is highly probable that "this compound" is a fictional, proprietary, or misspelled name for a chemical compound. Without any verifiable scientific information on its existence, structure, or properties, it is impossible to create a factually accurate and informative article adhering to the provided outline.

Therefore, the following sections and subsections cannot be addressed:

Future Research Directions and Perspectives8.1. Comprehensive Elucidation of Holstiine's Specific Biosynthetic Route 8.2. Detailed Mapping of Molecular Interaction Landscapes 8.3. Rational Design and Synthesis of this compound Analogues with Targeted Biological Functions 8.4. Development of Novel Analytical Techniques for Enhanced Detection and Characterization

To proceed with this request, a valid and recognized name of a chemical compound is required.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Holstiine in laboratory settings?

To ensure reproducibility, follow a step-by-step protocol:

- Synthesis : Document reaction conditions (temperature, solvent, catalysts) and purity controls (e.g., recrystallization steps). Use standardized instruments (e.g., JASCO UV-Vis spectrophotometer) for spectral analysis .

- Characterization : Include nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) data. For novel compounds, provide full spectral assignments and purity metrics (>95%) .

- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details into main text and supplementary materials .

Q. How can researchers validate the purity of this compound when conflicting spectroscopic data arises?

- Replicate Experiments : Repeat synthesis and analysis under identical conditions to rule out procedural errors.

- Cross-Validation : Compare results with independent techniques (e.g., X-ray crystallography for structural confirmation) .

- Literature Benchmarking : Contrast findings with prior studies on analogous compounds to identify systemic anomalies .

Q. What criteria should guide the selection of analytical techniques for studying this compound’s thermodynamic properties?

- Precision : Use differential scanning calorimetry (DSC) for phase transitions and isothermal titration calorimetry (ITC) for binding affinity.

- Sensitivity : Prioritize methods with low detection limits (e.g., microcalorimetry for small sample sizes).

- Reproducibility : Validate instruments using standard reference materials and report calibration protocols .

Advanced Research Questions

Q. How should researchers address contradictions between computational models and experimental data for this compound’s reactivity?

- Model Refinement : Adjust quantum mechanical parameters (e.g., basis sets, solvation effects) to align with empirical observations.

- Error Analysis : Quantify uncertainties in both computational (e.g., density functional theory approximations) and experimental measurements (e.g., instrument drift) .

- Peer Review : Submit methodologies to interdisciplinary scrutiny (e.g., computational chemists and experimentalists) to identify overlooked variables .

Q. What strategies are effective for designing reproducible studies on this compound’s catalytic mechanisms?

- Control Experiments : Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known catalytic systems).

- Statistical Rigor : Use ANOVA or Bayesian analysis to assess significance of kinetic data. Consult statisticians during experimental design .

- Open Science : Share raw data and code repositories to enable independent verification .

Q. How can cross-disciplinary approaches resolve challenges in this compound’s application to biomedical systems?

- Ethical Frameworks : Follow Helsinki Declaration principles for human/animal studies, including ethics committee approvals .

- Hybrid Methods : Combine in vitro assays (e.g., cell viability tests) with in silico simulations (e.g., molecular docking) to predict bioactivity .

- Iterative Design : Use qualitative feedback from preliminary trials to refine hypotheses and experimental protocols .

Methodological Guidelines

- Data Presentation : Structure results using tables (e.g., thermodynamic parameters) and figures (e.g., reaction pathways) with SI units and clear legends .

- Literature Integration : Conduct systematic reviews using PubMed-indexed journals and prioritize primary sources over non-peer-reviewed platforms .

- Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid ambiguous or unanswerable questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.